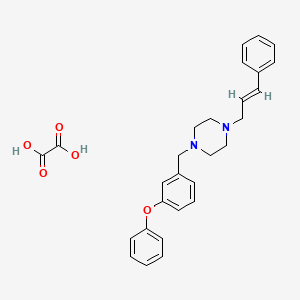![molecular formula C10H11N5O B5500248 N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)
N-[3-(1H-tetrazol-5-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-tetrazol-5-yl)phenyl]propanamide and related compounds have been investigated for their chemical synthesis, molecular structure, potential biological activities, and physicochemical properties. These studies contribute to a broader understanding of tetrazole derivatives' potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the reaction of various organic compounds to introduce the tetrazole ring, utilizing methods that can include cycloaddition reactions, substitution reactions, and the use of different catalysts or conditions to optimize yields and selectivity. For example, Moustafa et al. (2020) developed an efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives under microwave heating, showcasing modern synthesis techniques for tetrazole-containing compounds (Moustafa et al., 2020).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of tetrazole derivatives. It provides detailed information about the arrangement of atoms within a molecule and its geometric parameters. Studies such as the one by Al-Hourani et al. (2016) have used X-ray crystallography to elucidate the structure of tetrazole compounds, revealing details about their crystalline form and molecular orientation (Al-Hourani et al., 2016).
Applications De Recherche Scientifique
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally similar to N-[3-(1H-tetrazol-5-yl)phenyl]propanamide, demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. These compounds showed higher potency than standard drugs in certain tests, indicating their potential for treating generalized seizures (Idris et al., 2011).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides exhibited immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. One compound, in particular, showed efficacy in preventing adjuvant-induced arthritis in rats, suggesting a role in immune regulation and potential therapeutic applications in autoimmune diseases (Doria et al., 1991).
Molecular Probing and Enzyme Inhibition
N-Ethyl-5-phenylisoxazolium 3-sulfonate, a reagent related to the chemical structure of interest, demonstrated utility as a spectrophotometric probe for nucleophilic side chains in proteins, indicating its potential in biochemical research for studying protein structures and functions (Llamas et al., 1986).
Herbicidal Activity
Compounds containing the N-[3-(1H-tetrazol-5-yl)phenyl]propanamide moiety or similar structures have been investigated for their herbicidal activity, suggesting potential applications in agricultural chemistry. These compounds were effective against certain plant species, indicating their role in controlling weed growth and contributing to crop management strategies (Liu et al., 2008).
Propriétés
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-9(16)11-8-5-3-4-7(6-8)10-12-14-15-13-10/h3-6H,2H2,1H3,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNGLMVAVPDMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-tetrazol-5-yl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)


![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)
![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)